CDK2 抑制剂 73

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CDK2-IN-4 是一种高度选择性的细胞周期蛋白依赖性激酶 2 (CDK2) 抑制剂。细胞周期蛋白依赖性激酶 2 是一种在细胞周期调控中起关键作用的酶,特别是在从 G1 期到 S 期的过渡中。 CDK2-IN-4 已在癌症研究中显示出巨大潜力,因为它能够选择性地抑制 CDK2,从而阻止不受控制的细胞增殖,而这正是癌症的标志 .

科学研究应用

CDK2-IN-4 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 CDK2 在各种化学反应和途径中的作用。

生物学: 有助于理解 CDK2 调控的生物过程,例如细胞周期进程和 DNA 复制。

医学: 由于其能够抑制 CDK2 并阻止癌细胞增殖,因此正在研究其作为抗癌剂的潜力。

作用机制

CDK2-IN-4 通过选择性地结合细胞周期蛋白依赖性激酶 2 的活性位点来发挥其作用,从而抑制其激酶活性。这种抑制阻止了下游靶标的磷酸化,例如视网膜母细胞瘤蛋白,这对于细胞周期从 G1 期到 S 期的进展至关重要。 通过阻断这条途径,CDK2-IN-4 有效地阻止了细胞增殖并诱导癌细胞凋亡 .

生化分析

Biochemical Properties

CDK2 Inhibitor 73 interacts with CDK2, a serine/threonine kinase that forms a complex with cyclin E to regulate the G1/S transition and promote DNA replication during the cell cycle . The compound exhibits high potency towards CDK2, but is significantly less active towards CDK1 . This selectivity makes CDK2 Inhibitor 73 a valuable tool for studies of cell cycle regulation .

Cellular Effects

CDK2 Inhibitor 73 has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells with CCNE1 amplification or overexpression, CDK2 Inhibitor 73 can induce G1 growth arrest and control tumor growth .

Molecular Mechanism

The molecular mechanism of action of CDK2 Inhibitor 73 involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This results in the arrest of cell proliferation, which is a key factor in the growth of tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CDK2 Inhibitor 73 have been observed to change over time . The compound exhibits stability and does not degrade rapidly, making it suitable for long-term studies . It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of CDK2 Inhibitor 73 have been found to vary with different dosages . At lower doses, the compound effectively controls tumor growth, while at higher doses, it may cause toxic or adverse effects . This highlights the importance of carefully determining the optimal dosage for therapeutic applications .

Metabolic Pathways

CDK2 Inhibitor 73 is involved in the regulation of several metabolic pathways. It interacts with enzymes and cofactors that are part of the cell cycle regulation pathway . The compound can also affect metabolic flux and metabolite levels, further influencing cellular function .

Transport and Distribution

Given its role in cell cycle regulation, it is likely that the compound interacts with various transporters or binding proteins, which could affect its localization or accumulation within cells .

Subcellular Localization

It is plausible that the compound may be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications . Understanding the subcellular localization of CDK2 Inhibitor 73 could provide further insights into its activity and function .

准备方法

CDK2-IN-4 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种取代基以增强其抑制活性。一种常见的合成路线涉及使用吡唑并[3,4-d]嘧啶衍生物。 反应条件通常包括使用有机溶剂、催化剂和控制温度以确保高产率和纯度 . 工业生产方法可能涉及使用类似反应条件的大规模合成,但针对效率和成本效益进行了优化 .

化学反应分析

相似化合物的比较

CDK2-IN-4 由于其对细胞周期蛋白依赖性激酶 2 相对于其他细胞周期蛋白依赖性激酶(如细胞周期蛋白依赖性激酶 1)的高度选择性而独一无二。这种选择性对于最大程度地减少脱靶效应和提高治疗效果至关重要。类似的化合物包括:

罗斯考维汀: 另一种具有更广泛特异性的细胞周期蛋白依赖性激酶抑制剂。

帕博西利: 细胞周期蛋白依赖性激酶 4 和细胞周期蛋白依赖性激酶 6 的选择性抑制剂,用于乳腺癌治疗。

米西克利布: 一种对多种细胞周期蛋白依赖性激酶(包括细胞周期蛋白依赖性激酶 2)具有活性的细胞周期蛋白依赖性激酶抑制剂 .

CDK2-IN-4 由于其对细胞周期蛋白依赖性激酶 2 的出色选择性和效力而脱颖而出,使其成为癌症研究和潜在治疗应用中的宝贵工具。

属性

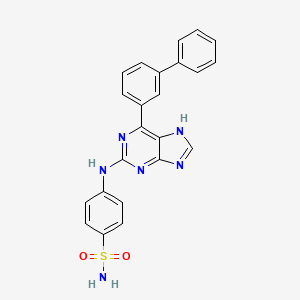

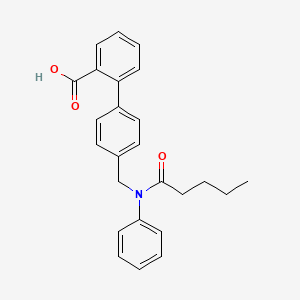

IUPAC Name |

4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGRWXRQJGJIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

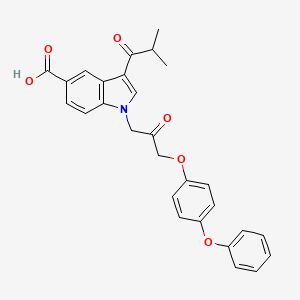

![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)

![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)

![prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate](/img/structure/B606505.png)

![2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid](/img/structure/B606508.png)

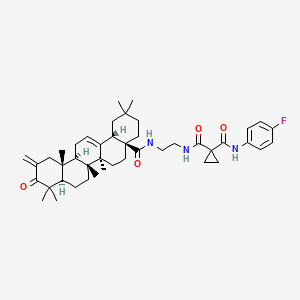

![5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide](/img/structure/B606509.png)

![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)